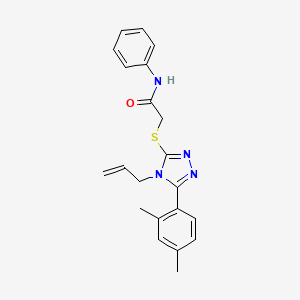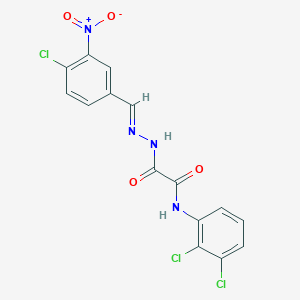
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: is a complex organic compound with the following structural formula:
C20H20N4OS
It belongs to the class of 1,2,4-triazole derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with N-phenylacetyl chloride . The reaction proceeds under suitable conditions (usually in an organic solvent) to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylacetamide moiety.
Reduction: Reduction of the triazole ring or the carbonyl group may yield different derivatives.
Oxidation: Oxidizing agents like or are commonly used.
Substitution: Nucleophiles such as or participate in substitution reactions.
Reduction: Reducing agents like or are employed.
Major Products: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify the major products.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Anticancer Activity: Studies on its potential as an anticancer agent.
Enzyme Inhibition: Evaluation of its inhibitory effects on specific enzymes.
Agrochemicals: Possible use as a pesticide or herbicide.
Materials Science: Incorporation into polymers or materials for specific properties.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further research is needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
While 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique, similar compounds include:
- 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 2-allyl-4-methylphenol
Propriétés
Numéro CAS |
618441-08-0 |
|---|---|
Formule moléculaire |
C21H22N4OS |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[[5-(2,4-dimethylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4OS/c1-4-12-25-20(18-11-10-15(2)13-16(18)3)23-24-21(25)27-14-19(26)22-17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3,(H,22,26) |
Clé InChI |
XOAXAMMRVMYABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)




![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)


![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)

